Hemoglobin (64-76)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hemoglobin (64-76) is a peptide fragment derived from the hemoglobin protein, which is responsible for oxygen transport in red blood cells. This specific fragment, consisting of amino acids 64 to 76, has been identified as a T cell inducing determinant, playing a crucial role in immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hemoglobin (64-76) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of hemoglobin (64-76) typically involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. This ensures high purity and consistency, which is essential for research and medical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Hemoglobin (64-76) undergoes various chemical reactions, including oxidation and reduction. The iron in the heme group can be oxidized from Fe(II) to Fe(III), leading to the formation of methemoglobin. This reaction is reversible, allowing the peptide to participate in redox cycling .

Common Reagents and Conditions:

Oxidation: Sodium nitrite is commonly used to oxidize hemoglobin to methemoglobin.

Reduction: Sodium dithionite is used to reduce methemoglobin back to hemoglobin.

Major Products:

Oxidation: Methemoglobin

Reduction: Deoxyhemoglobin

Applications De Recherche Scientifique

Hemoglobin (64-76) has a wide range of applications in scientific research:

Immunology: It is used to study T cell responses and antigen presentation, as it binds to different MHC class II molecules.

Biochemistry: Researchers use it to investigate the structural and functional properties of hemoglobin and its fragments.

Medicine: It is explored for its potential in developing vaccines and immunotherapies.

Industry: Hemoglobin fragments are used in the development of artificial blood substitutes and oxygen carriers.

Mécanisme D'action

Hemoglobin (64-76) exerts its effects by binding to MHC class II molecules, which present the peptide to T cells. This interaction triggers T cell activation and subsequent immune responses. The peptide’s ability to bind in different registers and lengths to MHC molecules highlights its versatility and importance in immune regulation .

Comparaison Avec Des Composés Similaires

Myoglobin: Another oxygen-binding protein, but with a single polypeptide chain.

Other Hemoglobin Fragments: Various fragments of hemoglobin, such as hemoglobin (1-30) and hemoglobin (31-60), are studied for their unique properties and functions.

Uniqueness: Hemoglobin (64-76) is unique due to its specific role in T cell activation and its ability to bind to multiple MHC class II molecules. This makes it a valuable tool for studying immune responses and developing immunotherapies .

Propriétés

Formule moléculaire |

C64H109N17O18 |

|---|---|

Poids moléculaire |

1404.7 g/mol |

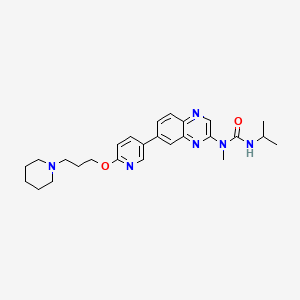

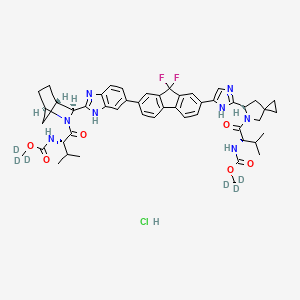

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |

Clé InChI |

KBQFUUSAVGNATK-DKBRIIQZSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.